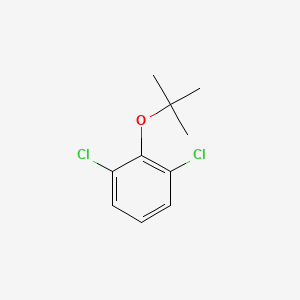

2-(tert-Butoxy)-1,3-dichlorobenzene

Description

Properties

Molecular Formula |

C10H12Cl2O |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1,3-dichloro-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |

InChI Key |

MUZXNPCPMVFKRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(tert-Butoxy)-1,3-dichlorobenzene generally involves two key transformations:

- Introduction of chlorine atoms at the 1 and 3 positions of the benzene ring (dichlorination).

- Introduction of a tert-butoxy group at the 2 position via nucleophilic substitution or electrophilic aromatic substitution.

The order of these steps and the choice of reagents critically affect regioselectivity, yield, and purity.

Chlorination of tert-Butoxybenzene Derivatives

One common approach is to start from tert-butyl-substituted chlorobenzene derivatives, followed by selective chlorination at the remaining positions.

Example: Synthesis of tert-butyl chlorobenzene derivatives

A patented method describes the synthesis of tertiary butyl chlorobenzene via Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride catalyzed by a complex acid catalyst HAlCl4 (formed in situ from AlCl3 and HCl gas). This method achieves selective alkylation with high yield and minimal isomeric impurities, which is critical for subsequent chlorination steps.

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Chlorobenzene + tert-butyl chloride | Friedel-Crafts alkylation with HAlCl_4 catalyst | ~81 | 99.28 |

| 2 | Chlorination (not detailed) | Subsequent chlorination to introduce additional Cl at position 3 | - | - |

This method's advantage lies in its efficient use of hydrogen chloride by-product and high selectivity for the tert-butyl substitution position.

Direct tert-Butoxy Substitution on Dichlorobenzene

Alternatively, starting from 1,3-dichlorobenzene, the tert-butoxy group can be introduced via nucleophilic aromatic substitution (SNAr) if the chlorine atoms activate the ring sufficiently.

- The tert-butoxy group can be introduced by reacting 1,3-dichlorobenzene with tert-butoxide salts under conditions that promote substitution at the 2-position.

- This approach requires elevated temperatures and appropriate solvents to facilitate substitution and avoid polysubstitution or side reactions.

However, detailed experimental protocols and yields for this direct substitution are limited in the literature, suggesting this route is less commonly employed or requires optimization.

Alternative Synthetic Routes and Intermediates

The literature also describes related synthetic methods involving:

- Use of Grignard reagents or organolithium intermediates with chlorinated aromatic precursors to install tert-butyl or tert-butoxy groups, though these methods often require harsh conditions and careful control to avoid isomer mixtures.

- Cross-coupling reactions involving aryl halides and tert-butoxy-containing nucleophiles under catalytic conditions (e.g., palladium-catalyzed coupling), which may offer regioselectivity but require expensive catalysts and ligands.

Detailed Research Findings and Data Analysis

Synthesis via Friedel-Crafts Alkylation and Chlorination (Patented Method)

| Parameter | Details |

|---|---|

| Raw Materials | Chlorobenzene, tert-butyl chloride, AlCl_3, HCl gas |

| Catalyst | Complex acid HAlCl4 (formed from AlCl3 and HCl) |

| Reaction Temperature | 90–100 °C for HCl generation; room temperature for alkylation |

| Reaction Time | 1 hour dropwise addition + 3 hours stirring |

| Product Yield | 81.03% (crude tert-butyl chlorobenzene) |

| Product Purity (GC) | 99.28% |

| By-products | Hydrogen chloride gas recycled to form catalyst and tert-butyl chloride |

| Environmental Considerations | Efficient HCl recycling minimizes waste and raw material costs |

The process involves multiple reactors to optimize hydrogen chloride utilization and product purification, resulting in high yield and purity of tert-butyl chlorobenzene, a key intermediate for further chlorination to 2-(tert-Butoxy)-1,3-dichlorobenzene.

Characterization and Purification

- Gas chromatography (GC) is used to monitor reaction completion and product purity.

- Post-reaction workup includes aqueous acid washing, drying, filtration, and underpressure distillation to isolate the target compound.

- The final product exhibits near-boiling point purity and high chemical stability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the tert-butoxy group.

Common Reagents and Conditions

Substitution: Potassium tert-butoxide is commonly used as a reagent for substitution reactions due to its strong basicity and nucleophilicity.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, oxidized tert-butyl compounds, and reduced benzene derivatives.

Scientific Research Applications

2-(tert-Butoxy)-1,3-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-1,3-dichlorobenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol, which can further participate in biochemical reactions. The chlorine atoms can be involved in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic utility : The tert-butoxy group’s bulk may slow reaction kinetics but improve regioselectivity in certain transformations.

- Toxicity data: Limited studies on 2-(tert-Butoxy)-1,3-dichlorobenzene necessitate extrapolation from structurally related compounds like 1,3-DCB .

- Comparative reactivity : Brominated analogues exhibit higher reactivity in halogen-exchange reactions, while tert-butoxy derivatives may prioritize stability .

Biological Activity

2-(tert-Butoxy)-1,3-dichlorobenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. Its biological activity has been the subject of various studies due to its potential applications in pharmaceuticals and environmental science. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(tert-Butoxy)-1,3-dichlorobenzene is C10H12Cl2O. The compound features a dichlorobenzene ring substituted with a tert-butoxy group, which influences its solubility and reactivity.

The biological activity of 2-(tert-Butoxy)-1,3-dichlorobenzene primarily involves interactions with cellular components such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics. Inhibition of these enzymes can lead to altered metabolic pathways for various substances.

- Cell Signaling Modulation : Research indicates that 2-(tert-Butoxy)-1,3-dichlorobenzene can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can influence gene expression and cellular metabolism.

Biological Effects

The biological effects of 2-(tert-Butoxy)-1,3-dichlorobenzene can vary significantly based on dosage and exposure duration:

- Low-Dose Effects : At low concentrations, the compound may exhibit minimal effects on cellular function. However, it can still influence various signaling pathways, potentially leading to long-term changes in cell behavior.

- High-Dose Toxicity : Higher doses have been associated with toxicity in animal models. Studies have indicated that exposure to elevated levels can lead to organ damage and systemic toxicity .

Case Studies

Several studies have investigated the biological activity of chlorinated aromatic compounds similar to 2-(tert-Butoxy)-1,3-dichlorobenzene:

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C10H12Cl2O; contains a dichlorobenzene ring and tert-butoxy group |

| Mechanisms of Action | Enzyme inhibition (cytochrome P450), modulation of cell signaling |

| Low-Dose Effects | Minimal effects on cellular function; potential long-term changes |

| High-Dose Effects | Toxicity observed in animal models; organ damage reported |

| Environmental Impact | Potential for persistence and bioaccumulation; degradation by microorganisms |

Q & A

Q. What are the preferred synthetic routes for 2-(tert-Butoxy)-1,3-dichlorobenzene, and how can reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, substituting a chlorine atom in 1,3-dichlorobenzene with a tert-butoxy group under alkaline conditions (e.g., KOH in alcoholic solutions) can yield the target compound . Key factors include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like hydrolysis of the tert-butoxy group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and stabilize transition states.

- Catalysts : Copper(I) iodide or palladium catalysts may be required for regioselective substitution .

Yield optimization requires monitoring via HPLC or GC-MS to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) distinguish 2-(tert-Butoxy)-1,3-dichlorobenzene from its structural isomers?

- ¹H NMR : The tert-butoxy group’s singlet at δ 1.3–1.4 ppm (9H, C(CH₃)₃) and aromatic protons’ splitting patterns (meta-dichloro substitution) are diagnostic. For example, the proton adjacent to the tert-butoxy group appears as a doublet (J ≈ 8 Hz) due to coupling with neighboring Cl substituents .

- ¹³C NMR : The tert-butoxy carbon resonates at ~75 ppm, while aromatic carbons bonded to Cl appear downfield (~125–135 ppm) .

- IR : C-O-C stretching of the tert-butoxy group at ~1100 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Q. What are the solubility and stability profiles of 2-(tert-Butoxy)-1,3-dichlorobenzene in common solvents?

- Solubility : Limited in water (similar to 1,3-dichlorobenzene: ~100 mg/L at 25°C ), but high in organic solvents like ethanol, DCM, and THF.

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store in inert atmospheres at 0–6°C to prevent tert-butoxy group degradation .

Advanced Research Questions

Q. How does the tert-butoxy group influence regioselectivity in further functionalization reactions (e.g., electrophilic substitution)?

The tert-butoxy group is a strong ortho/para-directing substituent due to its electron-donating nature. However, steric hindrance from the bulky tert-butyl group often shifts reactivity to less hindered positions. For example:

- Nitration : Electrophilic attack occurs para to the tert-butoxy group, yielding 4-nitro-2-(tert-butoxy)-1,3-dichlorobenzene as the major product .

- Cross-coupling : Suzuki-Miyaura reactions favor the chlorine atom meta to the tert-butoxy group due to reduced steric hindrance .

Computational studies (DFT) can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in reported biological activity data for tert-butoxy-chlorobenzene derivatives?

Discrepancies may arise from impurities, assay variability, or structural analogs. Methodological solutions include:

- Purity validation : Use HPLC with a C18 column (e.g., 90% acetonitrile/water mobile phase) to confirm ≥98% purity .

- Dose-response curves : Test across a wide concentration range (nM–µM) to identify non-monotonic effects, as seen in enzyme inhibition studies of similar compounds .

- Structural analogs : Compare activity of 2-(tert-Butoxy)-1,3-dichlorobenzene with 1-(tert-Butoxy)-4-chlorobenzene to isolate substituent effects .

Q. How can computational modeling predict the environmental persistence and toxicity of 2-(tert-Butoxy)-1,3-dichlorobenzene?

- Persistence : Estimate biodegradation using EPI Suite’s BIOWIN model; the tert-butoxy group may slow microbial breakdown compared to unsubstituted dichlorobenzenes .

- Aquatic toxicity : QSAR models predict LC₅₀ values for Daphnia magna based on logP (estimated ~3.5 for this compound, similar to 1,3-dichlorobenzene ).

- Metabolite identification : Use Gaussian-based DFT to simulate oxidation pathways (e.g., CYP450-mediated hydroxylation) .

Methodological Notes

- Synthetic optimization : Employ Design of Experiments (DoE) to balance reaction parameters (temperature, catalyst loading) .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Data reporting : Follow FAIR principles by depositing spectral data in repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.